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Compound of Interest

Compound Name: 1-Isopropyl-1H-1,2,3-triazole

An In-Depth Technical Guide to the Molecular Weight and Characterization of 1-Isopropyl-1H-
1,2,3-triazole

Abstract

1-Isopropyl-1H-1,2,3-triazole is a heterocyclic compound of significant interest in medicinal
chemistry and materials science. As a member of the 1,2,3-triazole family, it serves as a
versatile scaffold in the development of novel therapeutic agents and functional materials. The
1,2,3-triazole core is recognized for its exceptional stability, capacity for hydrogen bonding, and
its role as a bioisostere for amide bonds, making it a privileged structure in drug design.[1][2]
This guide provides a comprehensive technical overview of its core physicochemical
properties, with a primary focus on its molecular weight. We present a detailed, self-validating
workflow for its synthesis via copper-catalyzed "click" chemistry, its analytical characterization
for structural verification, and a discussion of its relevance to researchers and drug
development professionals.

Introduction to the 1-Isopropyl-1H-1,2,3-triazole
Scaffold

The 1,2,3-triazole ring system is a five-membered heterocycle containing three nitrogen atoms.
Its derivatives have garnered immense attention following the development of the Huisgen 1,3-
dipolar cycloaddition, particularly its copper(l)-catalyzed variant (CUAAC), now a cornerstone of
“click chemistry".[3][4] This reaction provides a highly efficient and regioselective route to 1,4-
disubstituted 1,2,3-triazoles, enabling the rapid synthesis of diverse compound libraries for
high-throughput screening.[2]
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The incorporation of an isopropyl group at the N1 position imparts specific steric and electronic
properties to the molecule, influencing its solubility, crystal packing, and interactions with
biological targets. Understanding the precise molecular weight is the first and most critical step
in the characterization of this, or any, novel compound, underpinning all subsequent analytical
and quantitative studies. This document serves as a detailed guide for its determination, from
theoretical calculation to empirical verification.

Physicochemical Properties and Molecular Weight

The fundamental identity of a molecule is defined by its structure, formula, and mass. These
properties are intrinsically linked and provide the basis for its characterization.

Molecular Structure and Formula

1-Isopropyl-1H-1,2,3-triazole consists of a 1,2,3-triazole ring where an isopropy! group is
attached to the nitrogen atom at position 1.

Caption: Molecular structure of 1-Isopropyl-1H-1,2,3-triazole.

The molecular formula is CsHoN3.[5]

Theoretical Molecular Weight

The average molecular weight (MW) is calculated using the weighted average of the masses of
the naturally occurring isotopes of each element.

Carbon (C): 5 x 12.011 u =60.055 u

Hydrogen (H): 9 x 1.008 u =9.072 u

Nitrogen (N): 3 x 14.007 u = 42.021 u

Total Molecular Weight: 60.055 + 9.072 + 42.021 = 111.148 u[5]

In high-resolution mass spectrometry, the monoisotopic mass is used, which is calculated using
the mass of the most abundant isotope of each element (12C, H, *N). This provides a more
precise value for comparison with experimental data.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b3052996?utm_src=pdf-body
https://www.benchchem.com/product/b3052996?utm_src=pdf-body
https://cymitquimica.com/de/produkte/10-F540359/1-isopropyl-1h-123-triazole/
https://cymitquimica.com/de/produkte/10-F540359/1-isopropyl-1h-123-triazole/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Monoisotopic Mass: 111.079647300 Da[6]

Data Summary

The core physicochemical properties are summarized in the table below for quick reference.

Property Value Source
Molecular Formula CsHoN3 [5]
Average Molecular Weight 111.148 g/mol [5]
Monoisotopic Mass 111.079647300 Da [6]
InChi Key BSGWGQQMKGFUPS- 5]
UHFFFAOYSA-N

Physical Form Solid or Liquid

Boiling Point (Isomer) 233.7+£23.0 °C at 760 mmHg [7]
Density (Isomer) 1.1+0.1 g/cm3 [7]

Note: Boiling point and density data are for the isomer 3-Isopropyl-1H-1,2,4-triazole and are
provided for general reference.

Synthesis of 1-Isopropyl-1H-1,2,3-triazole
Synthetic Strategy: Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

The synthesis of 1-substituted-1H-1,2,3-triazoles is most efficiently achieved via the CUAAC
reaction. This method involves the 1,3-dipolar cycloaddition of an organic azide (isopropyl
azide) with a terminal alkyne (acetylene). The copper(l) catalyst is essential as it dramatically
accelerates the reaction and controls the regiochemistry, although with a symmetrical alkyne
like acetylene, only one product isomer is possible. The workflow is robust, high-yielding, and
proceeds under mild conditions, making it a "self-validating" system in that successful product
formation is highly probable if the starting materials are correct.[4][8]

Experimental Workflow Diagram
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Caption: Synthetic workflow for 1-Isopropyl-1H-1,2,3-triazole via CuAAC.

Detailed Synthesis Protocol

Causality: This protocol uses an in-situ generation of the copper(l) catalyst from CuSOa4 and
sodium ascorbate. Sodium ascorbate acts as a reducing agent, maintaining copper in its active
+1 oxidation state, which is crucial for the catalytic cycle. A biphasic solvent system like t-
butanol/water is often used to accommodate both the organic and inorganic reagents.

o Reagent Preparation: In a 100 mL round-bottom flask, dissolve copper(ll) sulfate
pentahydrate (CuSOa4-5H20, ~2 mol%) and sodium L-ascorbate (~5 mol%) in 50 mL of a 1:1
mixture of deionized water and t-butanol.

o Addition of Azide: To the stirring solution, add isopropyl azide (1.0 equivalent). (Safety Note:
Low molecular weight organic azides are potentially explosive and should be handled with
extreme care, behind a blast shield, and should not be heated to high temperatures).

e Introduction of Alkyne: Introduce acetylene gas from a balloon or generate it in-situ from a
source like calcium carbide, bubbling it through the reaction mixture for 15-30 minutes.

e Reaction Monitoring: Seal the flask and allow the reaction to stir vigorously at room
temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting azide spot has been consumed (typically 12-24 hours).

o Work-up: Upon completion, dilute the reaction mixture with 50 mL of water and extract three
times with 30 mL of ethyl acetate. The purpose of the extraction is to move the organic
product from the aqueous phase to an organic solvent from which it can be easily isolated.

 Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure. The resulting crude product is purified by flash column
chromatography on silica gel to yield the pure 1-isopropyl-1H-1,2,3-triazole.

Analytical Characterization and Molecular Weight
Verification

A multi-technique approach is required to unambiguously confirm the structure and, by
extension, the molecular weight of the synthesized compound. This creates a self-validating
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analytical system where data from each technique must be consistent with the proposed

structure.

Analytical Workflow Diagram

Purified Synthetic Product

Mass Spectrometry (MS)

NMR Spectroscopy .
(tH and 2C) FTIR Spectroscopy Elemental Analysis

Confirms Mass Confirms Connectivity Confirms Functional Groups Confirms Elemental Ratio
(e.g., m/z = 112.08 [M+H]*) (Isopropyl & Triazole Signals) (C-H, N=N) (C, H, N %)

Click to download full resolution via product page

Caption: Integrated workflow for the analytical characterization of the title compound.

Mass Spectrometry (MS)

o Methodology: High-Resolution Mass Spectrometry (HRMS) using Electrospray lonization
(ESI) is the definitive technique for molecular weight verification. A dilute solution of the
sample in methanol or acetonitrile is infused into the ESI source. The instrument is calibrated

and set to positive ion mode.
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o Expected Result: The compound will be protonated, and the instrument will detect the
molecular ion peak [M+H]*. For CsHoNs, the expected m/z (mass-to-charge ratio) would be
112.087. The high-resolution instrument can measure this mass to within a few parts per
million (ppm) of the theoretical value, which confirms the elemental composition and thus the
molecular weight.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCI3) with a
tetramethylsilane (TMS) internal standard. *H and 3C NMR spectra are acquired.[10]

» Rationale and Expected Spectra: NMR confirms the molecular structure, which must be
consistent with the verified molecular weight.

o 'HNMR:

» A septet around 4.6 ppm, integrating to 1H. This corresponds to the methine (-CH)
proton of the isopropy! group, split by the six adjacent methyl protons.

» Adoublet around 1.5 ppm, integrating to 6H. This corresponds to the two equivalent
methyl (-CHs) groups, split by the single methine proton.

= Two singlets or doublets in the aromatic region (typically 7.5-8.0 ppm), each integrating
to 1H. These are the two protons on the triazole ring (C4-H and C5-H).

o 13C NMR:

» Two distinct signals in the aromatic region (e.g., ~120-135 ppm) for the two triazole ring
carbons.

» Two signals for the isopropyl group: one for the methine carbon (~50 ppm) and one for
the two equivalent methyl carbons (~22 ppm).

Elemental Analysis

o Methodology: A pure, dried sample is subjected to combustion analysis. The instrument
measures the amount of COz2, H20, and N2 gas produced, from which the percentage of
carbon, hydrogen, and nitrogen in the original sample is calculated.
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» Expected Result: The experimental percentages should align closely with the theoretical
values calculated from the molecular formula CsHoNs:

o %C = (60.055 / 111.148) x 100 = 54.03%
o %H = (9.072/111.148) x 100 = 8.16%

o %N =(42.021/111.148) x 100 = 37.81%

Significance in Research and Drug Development

The 1-isopropyl-1H-1,2,3-triazole moiety is more than a simple heterocycle; it is a strategic
building block in modern drug discovery.[11] Its molecular weight and structural rigidity are key
parameters for computational modeling and docking studies.

» Bioisostere: The triazole ring is an excellent mimic of the trans-amide bond, but with
improved metabolic stability and different hydrogen bonding capabilities, making it valuable
for modifying peptide-based drug candidates.[3]

o Linker Chemistry: Due to the reliability of its synthesis, the triazole ring is frequently used as
a stable linker to connect two different molecular fragments, for example, in the development
of antibody-drug conjugates or PROTACS.

e Pharmacophore: The triazole nucleus itself can act as a key pharmacophore, interacting
directly with biological targets. Derivatives have shown a vast range of activities, including
anticancer, antiviral, antibacterial, and antiparasitic properties.[11][12]

Safety and Handling

o Compound Handling: Wear appropriate personal protective equipment (PPE), including
gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume
hood.[13][14]

o Precursor Hazard: The key precursor, isopropyl azide, is a low molecular weight organic
azide. Such compounds can be highly energetic and potentially explosive. They should be
handled in small quantities, not be subjected to shock or friction, and kept away from heat
and ignition sources.[15][16]
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o Storage: Store the final compound in a tightly sealed container in a cool, dry place.

Conclusion

The molecular weight of 1-isopropyl-1H-1,2,3-triazole is definitively established as 111.148
g/mol , with a monoisotopic mass of 111.079647300 Da. This fundamental property is the
gateway to the compound's full characterization. The integrated workflow presented here,
combining robust CUAAC synthesis with a suite of orthogonal analytical techniqgues (HRMS,
NMR, and Elemental Analysis), provides a self-validating and reliable methodology for any
researcher working with this important heterocyclic scaffold. This rigorous approach ensures
the identity, purity, and structural integrity of the material, which is a non-negotiable prerequisite
for its application in precision fields such as drug development and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good
pharmacophore, a good linker, and a versatile synthetic tool - PubMed
[pubmed.ncbi.nlm.nih.gov]

e 2. mdpi.com [mdpi.com]

o 3.researchgate.net [researchgate.net]

¢ 4. tandfonline.com [tandfonline.com]

e 5. 1-Isopropyl-1H-1,2,3-triazole | CymitQuimica [cymitquimica.com]

e 6. 3-Isopropyl-1H-1,2,4-triazole | CSHION3 | CID 21547708 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 7. 3-Isopropyl-1H-1,2,4-triazole | CAS#:23161-10-6 | Chemsrc [chemsrc.com]
e 8. 1,2,3-Triazole synthesis [organic-chemistry.org]

e 9. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A
Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

e 10. researchgate.net [researchgate.net]
e 11. ijpsr.com [ijpsr.com]

e 12. Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug
candidates - PMC [pmc.ncbi.nim.nih.gov]

e 13. fishersci.com [fishersci.com]
e 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
e 15. images.thdstatic.com [images.thdstatic.com]

e 16. spectrumchemical.com [spectrumchemical.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b3052996?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/36164263/
https://pubmed.ncbi.nlm.nih.gov/36164263/
https://pubmed.ncbi.nlm.nih.gov/36164263/
https://www.mdpi.com/si/253372
https://www.researchgate.net/publication/347595548_Click_123-triazoles_in_drug_discovery_and_development_From_the_flask_to_the_clinic
https://www.tandfonline.com/doi/full/10.1080/17518253.2024.2307989
https://cymitquimica.com/de/produkte/10-F540359/1-isopropyl-1h-123-triazole/
https://pubchem.ncbi.nlm.nih.gov/compound/3-Isopropyl-1H-1_2_4-triazole
https://pubchem.ncbi.nlm.nih.gov/compound/3-Isopropyl-1H-1_2_4-triazole
https://www.chemsrc.com/en/cas/23161-10-6_970413.html
https://www.organic-chemistry.org/synthesis/heterocycles/1,2,3-triazoles.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8278147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8278147/
https://www.researchgate.net/publication/349389154_Synthesis_and_NMR_Spectroscopic_Characterization_of_1_H_-123-Triazoles
https://ijpsr.com/bft-article/advancements-and-future-perspectives-of-1-2-3-triazole-scaffold-as-promising-antiviral-agent-in-drug-discovery/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890560/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890560/
https://www.fishersci.com/store/msds?partNumber=CC38404DA&productDescription=3-%281H-1%2C2%2C4-TRIAZOL-1-YL%291GR&vendorId=VN00092202&countryCode=US&language=en
https://store.apolloscientific.co.uk/storage/msds/OR18314_msds.pdf
https://images.thdstatic.com/catalog/pdfImages/ce/ce993692-eb31-4618-a6d3-8cce04ca8efb.pdf
https://www.spectrumchemical.com/media/sds/HP692_AGHS.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [1-Isopropyl-1H-1,2,3-triazole molecular weight].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3052996#1-isopropyl-1h-1-2-3-triazole-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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